3-Isopropyl-6,7-dihydro-1H-indazole
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Overview
Description
Etofuradine is a chemical compound known for its antitussive properties, meaning it is used to suppress coughing. The molecular formula of Etofuradine is C18H21N3O , and it has a molecular weight of 295.38 g/mol . Etofuradine is also known by its systematic name, N-(benzofuran-2-ylmethyl)-N-2-pyridyl-N’,N’-dimethylethylenediamine .
Preparation Methods
The synthesis of Etofuradine involves several steps, starting with the preparation of the benzofuran moiety. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions. The resulting benzofuran is then reacted with 2-chloropyridine in the presence of a base to form the intermediate compound. Finally, the intermediate is subjected to reductive amination with N,N-dimethylethylenediamine to yield Etofuradine .
Industrial production methods for Etofuradine typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Etofuradine undergoes several types of chemical reactions, including:
Oxidation: Etofuradine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Etofuradine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Etofuradine can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines or alcohols .
Scientific Research Applications
Etofuradine has several scientific research applications across various fields:
Chemistry: In organic chemistry, Etofuradine is used as a model compound to study the reactivity of benzofuran and pyridine derivatives.
Biology: Etofuradine is studied for its potential biological activities, including its antitussive and anti-inflammatory properties.
Medicine: Etofuradine is explored for its potential use in treating respiratory conditions such as chronic cough and bronchitis.
Industry: In the pharmaceutical industry, Etofuradine is used as an active ingredient in cough suppressants.
Mechanism of Action
The mechanism of action of Etofuradine involves its interaction with specific molecular targets in the body. Etofuradine acts on the central nervous system to suppress the cough reflex. It binds to receptors in the brainstem, inhibiting the transmission of signals that trigger coughing . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that Etofuradine modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate .
Comparison with Similar Compounds
Etofuradine can be compared with other antitussive agents such as dextromethorphan and codeine. While all three compounds are used to suppress coughing, they have different mechanisms of action and side effect profiles:
Dextromethorphan: This compound acts on the sigma-1 receptor in the brain to suppress the cough reflex.
Codeine: Codeine is an opioid that acts on the mu-opioid receptors in the brain to suppress coughing.
Etofuradine is unique in its chemical structure, which includes both a benzofuran and a pyridine ring. This structural feature distinguishes it from other antitussive agents and contributes to its specific pharmacological properties .
Similar compounds to Etofuradine include:
- Dextromethorphan
- Codeine
- Noscapine
These compounds share the common property of being used as cough suppressants but differ in their chemical structures and mechanisms of action .
Properties
CAS No. |
155590-23-1 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-propan-2-yl-6,7-dihydro-1H-indazole |
InChI |
InChI=1S/C10H14N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3,5,7H,4,6H2,1-2H3,(H,11,12) |
InChI Key |
YJGUSCUTYIDORO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC2=C1C=CCC2 |
Canonical SMILES |
CC(C)C1=NNC2=C1C=CCC2 |
Synonyms |
1H-Indazole,6,7-dihydro-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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